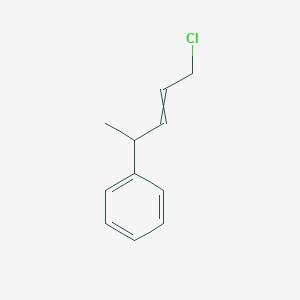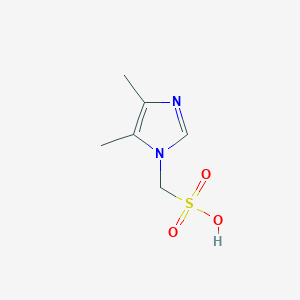![molecular formula C16H21ClO2 B12551605 2-[(Non-1-en-1-yl)oxy]benzoyl chloride CAS No. 144210-00-4](/img/structure/B12551605.png)
2-[(Non-1-en-1-yl)oxy]benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Non-1-en-1-yl)oxy]benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a benzene ring, which is further substituted with a non-1-en-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Non-1-en-1-yl)oxy]benzoyl chloride typically involves the reaction of benzoyl chloride with non-1-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Non-1-en-1-yl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts in the presence of a base to form esters.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Benzoic Acid: Formed from hydrolysis.
Applications De Recherche Scientifique
2-[(Non-1-en-1-yl)oxy]benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical agents.
Materials Science: Used in the preparation of polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(Non-1-en-1-yl)oxy]benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Chloride: A simpler compound with similar reactivity but lacks the non-1-en-1-yloxy group.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic Acid: Another benzoyl chloride derivative with different substituents.
Uniqueness
2-[(Non-1-en-1-yl)oxy]benzoyl chloride is unique due to the presence of the non-1-en-1-yloxy group, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. This makes it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
144210-00-4 |
|---|---|
Formule moléculaire |
C16H21ClO2 |
Poids moléculaire |
280.79 g/mol |
Nom IUPAC |
2-non-1-enoxybenzoyl chloride |
InChI |
InChI=1S/C16H21ClO2/c1-2-3-4-5-6-7-10-13-19-15-12-9-8-11-14(15)16(17)18/h8-13H,2-7H2,1H3 |
Clé InChI |
YWLKYVRATHFGKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=COC1=CC=CC=C1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


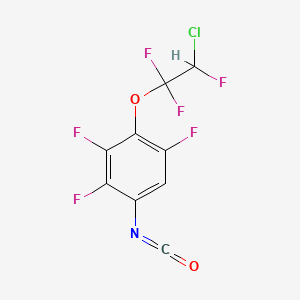
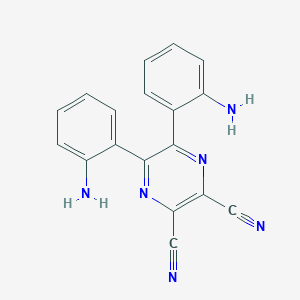
![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)
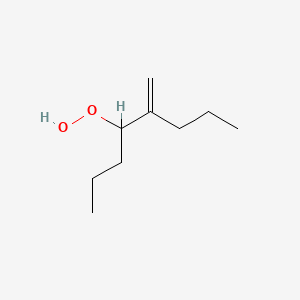
![2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate](/img/structure/B12551552.png)
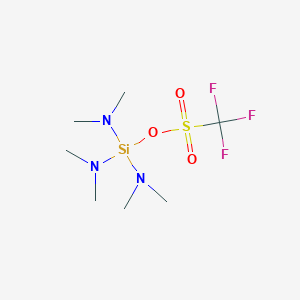
![Benzene, 1-[(2,2-dimethyl-6-methylenecyclohexyl)methyl]-4-methoxy-](/img/structure/B12551558.png)
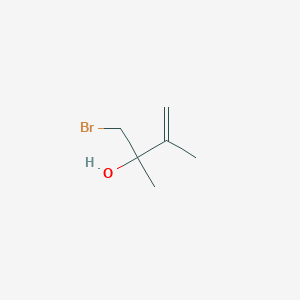
![S-[(Benzamidooxy)carbonothioyl] benzenecarbothioate](/img/structure/B12551570.png)
